Niraparib metabolite M1

PARP inhibition drug metabolism pharmacology

Niraparib metabolite M1 (CAS 1476777-06-6) is the pharmacologically inactive carboxylic acid metabolite of the PARP inhibitor niraparib, formed via CES1-mediated hydrolysis. It is uniquely essential as a reference standard for LC-MS/MS method validation in clinical pharmacology studies, where its steady-state plasma exposure exceeds the parent drug. Unlike parent niraparib or metabolites of other PARP inhibitors (e.g., olaparib, rucaparib), M1 must be a discrete standard for accurate quantification in DDI studies, generic ANDA submissions, and QC stability-indicating assays. Procure with confidence for regulatory-compliant analyses.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 1476777-06-6
Cat. No. B1139364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiraparib metabolite M1
CAS1476777-06-6
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
InChIInChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1
InChIKeyHDQHGRLURKGIFL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niraparib Metabolite M1 (CAS 1476777-06-6): The Clinically Relevant Carboxylic Acid Metabolite of the PARP Inhibitor Niraparib


Niraparib metabolite M1 (CAS 1476777-06-6), also known as niraparib carboxylic acid, is the primary inactive metabolite of the FDA-approved PARP1/2 inhibitor niraparib (MK-4827, Zejula) [1]. Niraparib is specifically metabolized by carboxylesterase 1 (CES1) via amide hydrolysis to form M1, which is subsequently glucuronidated to acyl isomers (M10, M12) [2]. M1 is a major circulating metabolite in humans, with plasma exposure levels comparable to or exceeding those of the parent drug at steady-state [3]. As an analytical reference standard, M1 is essential for bioanalytical method validation, pharmacokinetic studies, and quality control in pharmaceutical development and generic drug applications .

Why Niraparib Metabolite M1 (CAS 1476777-06-6) Cannot Be Substituted with Niraparib or Other PARP Inhibitor Metabolites


Substitution of niraparib metabolite M1 with niraparib parent compound or metabolites from other PARP inhibitors (e.g., olaparib, rucaparib) is scientifically invalid for three critical reasons. First, M1 is pharmacologically inactive as a PARP inhibitor—the carboxylic acid modification abolishes PARP1/2 binding, whereas niraparib exhibits potent inhibition (IC50 = 3.8 nM for PARP1, 2.1 nM for PARP2) [1]. Second, the metabolic fate of niraparib via CES1-mediated amide hydrolysis to M1 is unique among PARP inhibitors; olaparib is primarily metabolized by CYP3A4, and rucaparib by CYP1A2 and CYP2D6 [2]. Third, the pharmacokinetic profile of M1 differs substantially from parent niraparib, with a later Tmax (5.3–9.6 h vs. 3.2–5.1 h) and higher accumulation ratio at steady-state [3]. Consequently, M1 must be procured as a discrete analytical reference standard for accurate quantification in bioanalytical assays, DDI studies, and regulatory submissions [4].

Quantitative Differentiation of Niraparib Metabolite M1 (CAS 1476777-06-6): Head-to-Head Evidence for Scientific Selection


M1 Is a Pharmacologically Inactive Metabolite: PARP1/2 Inhibitory Activity Compared to Niraparib

Niraparib metabolite M1 is the carboxylic acid derivative of niraparib formed via CES1-mediated amide hydrolysis. This structural modification abolishes PARP1/2 inhibitory activity. In biochemical assays, niraparib demonstrates potent inhibition with IC50 values of 3.8 nM for PARP1 and 2.1 nM for PARP2 [1]. In contrast, M1 is explicitly characterized as an 'inactive acid metabolite' with no reported PARP inhibitory activity [2]. This functional distinction is critical: M1 cannot serve as a pharmacological tool for PARP inhibition studies and must be used exclusively as an analytical reference standard.

PARP inhibition drug metabolism pharmacology

Unique CES1-Mediated Metabolic Pathway: Differentiation from CYP-Metabolized PARP Inhibitors

Niraparib is specifically metabolized by carboxylesterase 1 (CES1) via amide hydrolysis to form M1, as demonstrated in vitro using liver S9, microsomes, hepatocytes, and recombinant supersomes [1]. This CES1-dependent pathway is unique among clinically approved PARP inhibitors: olaparib is primarily metabolized by CYP3A4, rucaparib by CYP1A2 and CYP2D6, and talazoparib undergoes minimal metabolism [2]. Consequently, M1 serves as a specific biomarker for CES1 activity and is not formed from other PARP inhibitors. The PBPK model confirmed that niraparib lacks CYP inhibition and is not a CYP substrate, unlike olaparib and rucaparib which are both substrates and inhibitors of multiple CYP isoforms [3].

drug metabolism carboxylesterase DDI liability

Steady-State Pharmacokinetic Profile: M1 Plasma Exposure Exceeds Niraparib Parent

In a clinical pharmacokinetic study of niraparib (200 mg/day and 300 mg/day), metabolite M1 demonstrated substantial plasma exposure that equaled or exceeded parent niraparib at steady-state (Day 21). For the 300 mg/day dose cohort (n=4), M1 achieved a mean Cmax of 1267 ng/mL (SD 211.0) compared to niraparib Cmax of 1167 ng/mL (SD 194.9), representing a Cmax ratio (M1:niraparib) of 1.09 [1]. M1 AUC0-24 at steady-state for 300 mg/day was 24,850 h·ng/mL (SD 4387), exceeding niraparib AUC0-24 of 19,540 h·ng/mL (SD 3117) by a factor of 1.27 [1]. The accumulation ratio (RAUC0-24) for M1 was 3.77 (SD 1.82) compared to 3.65 (SD 1.58) for niraparib [1].

pharmacokinetics Cmax AUC drug accumulation

Validated LC-MS/MS Bioanalytical Method: M1 Reference Standard Required for Regulatory Compliance

A fully validated LC-MS/MS assay for the simultaneous quantification of niraparib and metabolite M1 in human plasma and urine has been established and published [1]. The method employs protein precipitation for plasma samples and dilution for urine, with separation on a SunFire C18 column and detection via API5500 tandem mass spectrometry in positive electrospray ionization mode with multiple reaction monitoring (MRM) [1]. Validation was conducted in accordance with FDA and EMA guidelines on bioanalytical method validation, confirming that the assay is suitable for application in pharmacological clinical studies [1]. This validated method requires a certified M1 reference standard with documented purity and characterization data, as provided by reputable vendors [2].

bioanalysis LC-MS/MS method validation FDA/EMA compliance

Optimal Use Cases for Niraparib Metabolite M1 (CAS 1476777-06-6) in Research and Pharmaceutical Development


Bioanalytical Method Development and Validation for Niraparib Pharmacokinetic Studies

M1 is an essential reference standard for developing and validating LC-MS/MS methods to quantify niraparib and its major metabolite in human plasma and urine, as required for clinical pharmacology studies, therapeutic drug monitoring, and mass balance investigations [1]. The validated method utilizing M1 enables accurate assessment of niraparib exposure, accumulation, and metabolite-to-parent ratios at steady-state, where M1 AUC0-24 exceeds parent niraparib by 1.27-fold [2].

Abbreviated New Drug Application (ANDA) and Generic Drug Development

For generic niraparib formulation development, M1 is a critical impurity and metabolite reference standard required for ANDA submissions to demonstrate bioequivalence and characterize metabolite profiles [1]. Regulatory agencies mandate the quantification of major circulating metabolites like M1, which has higher steady-state exposure than parent drug (Cmax ratio M1:niraparib = 1.09 at 300 mg/day) [2].

Drug-Drug Interaction (DDI) Studies and CES1 Activity Assessment

Since niraparib is specifically metabolized by CES1 to M1, the measurement of M1 formation serves as a functional biomarker for CES1 activity [1]. This is particularly relevant for DDI studies where concomitant medications may affect CES1 function. The PBPK model confirmed that niraparib exhibits minimal DDI liability as a precipitant, but M1 monitoring remains essential for understanding victim DDI potential [2].

Stability Testing and Quality Control in Pharmaceutical Manufacturing

M1 reference standard is utilized in pharmaceutical quality control for stability-indicating assays, forced degradation studies, and impurity profiling of niraparib drug substance and drug product [1]. As a carboxylic acid derivative formed via hydrolysis, M1 is a potential degradation product that must be monitored during storage and shelf-life assessments of niraparib formulations [2].

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